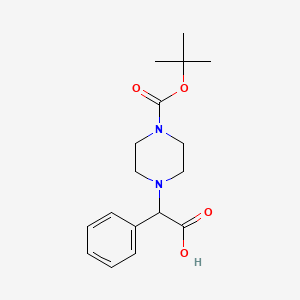

2-(4-Boc-piperazinyl)-2-phenylacetic acid

説明

Contextualizing 2-(4-Boc-piperazinyl)-2-phenylacetic acid within Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, the emphasis is often on the efficient and precise construction of complex molecular frameworks with desired functionalities. This compound emerges as a valuable synthon in this context, primarily serving as a sophisticated building block for the assembly of larger, more intricate molecules. myskinrecipes.com Its utility is particularly pronounced in the field of medicinal chemistry, where it is employed in the development of active pharmaceutical ingredients (APIs), especially those targeting the central nervous system. chemimpex.com

The presence of multiple functional groups—a carboxylic acid, a secondary amine (within the piperazine (B1678402) ring, once the Boc group is removed), and an aromatic ring—provides several points for chemical modification. This allows chemists to systematically alter the structure of the molecule to explore structure-activity relationships (SAR) and optimize the biological activity of the final compounds. The compound is also utilized in peptide coupling reactions, further highlighting its versatility in constructing diverse molecular architectures. myskinrecipes.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 347186-49-6 |

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.38 g/mol |

| Appearance | White powder |

| Melting Point | 191-197 °C |

| Purity | ≥ 99% (HPLC) |

Data sourced from multiple chemical suppliers and databases. chemimpex.com

Role of the Boc-Protecting Group in Selective Chemical Transformations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function is to temporarily block the reactivity of the amine group, allowing other parts of the molecule to undergo chemical reactions without interference from the nitrogen atom. chemimpex.com In the case of this compound, the Boc group is attached to one of the nitrogen atoms of the piperazine ring.

This protection is crucial for achieving selectivity in multi-step syntheses. For instance, the carboxylic acid group can be selectively reacted (e.g., in an esterification or amidation reaction) while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed under specific acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to reveal the free amine. chemimpex.com This newly deprotected amine can then participate in further chemical transformations, such as N-alkylation or N-arylation, allowing for the introduction of additional molecular diversity. mdpi.com

The stability of the Boc group to a wide range of reaction conditions, coupled with its ease of removal under mild acidic conditions, makes it an invaluable tool for chemists. This strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with a high degree of precision and control. chemimpex.com

Significance of the Piperazine Moiety in Molecular Design for Bioactive Compounds

The piperazine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. mdpi.com Its prevalence is due to a combination of favorable properties that it can confer upon a molecule. The inclusion of a piperazine moiety can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. These nitrogen atoms can be readily substituted, providing a convenient handle for modifying the molecule's properties. The presence of the nitrogen atoms can also increase the polarity and aqueous solubility of a compound, which can be beneficial for oral bioavailability. Furthermore, the piperazine ring can act as a rigid spacer to correctly orient other functional groups for optimal interaction with a biological target. mdpi.com

The piperazine moiety is a key component in a wide array of therapeutic agents, including those with antimicrobial, anticancer, antiviral, and antimalarial activities. neuroquantology.com The table below provides examples of different classes of bioactive compounds that incorporate the piperazine scaffold, illustrating its broad therapeutic relevance.

| Therapeutic Area | Example of Bioactive Compound Class |

| Antimicrobial | Piperazine-based derivatives have shown potent activity against various bacterial and fungal strains. neuroquantology.com |

| Anticancer | Certain piperazine-containing compounds exhibit significant antitumor activities. neuroquantology.com |

| Antiviral | The piperazine scaffold is present in molecules designed to combat viral infections. neuroquantology.com |

| Antimalarial | Piperazine derivatives have been investigated for their potential as antimalarial agents. neuroquantology.com |

The versatile nature of the piperazine ring, combined with its ability to positively influence the properties of a drug candidate, makes it a highly sought-after structural component in the design of new bioactive compounds. The use of this compound as a starting material provides a direct and efficient route to incorporate this valuable scaffold into novel molecular designs. chemimpex.com

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEHPIVVAWESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376094 | |

| Record name | 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347186-49-6 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347186-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Boc-piperazinyl)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Boc Piperazinyl 2 Phenylacetic Acid

Stereoselective Synthesis and Enantiomeric Control in Production of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Achieving high enantiomeric purity is critical for the development of chiral drugs. The synthesis of single-enantiomer forms of this compound can be approached through several stereoselective methods, including the use of chiral auxiliaries, asymmetric catalysis, diastereoselective reactions, and resolution of racemic mixtures.

Enantioselective synthesis aims to directly produce a single enantiomer. This is often achieved by employing chiral auxiliaries or asymmetric catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For the synthesis of the target molecule, an auxiliary could be attached to a precursor, guiding the stereoselective formation of the chiral center at the alpha-carbon. Evans oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylation reactions. In a hypothetical synthesis, an oxazolidinone could be acylated with a phenylacetyl group, followed by a diastereoselective introduction of the N-Boc-piperazine moiety before the auxiliary is cleaved to yield the enantiomerically enriched product.

Another approach involves a Strecker-type reaction where a chiral amine, such as (R)-2-phenylglycinol, acts as the auxiliary. nih.gov This auxiliary would react with an appropriate aldehyde precursor to form a Schiff base, which then allows for the stereocontrolled addition of a cyanide source, establishing the desired stereocenter. nih.gov

Catalytic Approaches: Asymmetric catalysis offers a more efficient route by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully used for the enantioselective synthesis of related N-Boc protected α,α-disubstituted piperazin-2-ones, demonstrating a powerful method for creating chiral centers adjacent to the piperazine (B1678402) ring. nih.gov A similar catalytic strategy could potentially be adapted for the synthesis of this compound. Furthermore, catalytic dynamic resolution (CDR) has been effective for resolving N-Boc-2-lithiopiperidine, providing a route to enantiomerically pure 2-substituted piperidines. nih.gov This method involves the equilibration of a rapidly inverting chiral organolithium intermediate in the presence of a chiral ligand, followed by trapping with an electrophile. nih.gov

| Method | Description | Potential Application |

| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | Diastereoselective alkylation or amination of a phenylacetate (B1230308) precursor. |

| Chiral Auxiliaries (e.g., Phenylglycinol) | Used in Strecker-type reactions to form diastereomeric intermediates that can be separated. | Stereocontrolled synthesis starting from an aldehyde precursor. |

| Asymmetric Catalysis (e.g., Pd-catalyzed) | A chiral catalyst is used in small amounts to generate an enantiomerically enriched product. | Asymmetric alkylation or amination to form the chiral center. |

| Catalytic Dynamic Resolution (CDR) | A racemic mixture is converted into a single enantiomer through catalyst-controlled equilibration and reaction. | Resolution of a lithiated N-Boc-piperazine intermediate. |

Diastereoselective synthesis involves reacting a molecule with a chiral reagent to create a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like chromatography or crystallization. nih.gov

A common strategy is the Strecker reaction employing a chiral auxiliary, as mentioned previously. The reaction of an aldehyde with a chiral amine (e.g., (R)-phenylglycinol) and a cyanide source produces a mixture of diastereomeric α-amino nitriles. nih.gov These diastereomers can then be separated. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary would yield the desired enantiomerically pure α-amino acid. This methodology has been applied to the synthesis of various chiral amino acids and could be a viable route for producing enantiopure this compound. nih.gov

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often necessary when a direct asymmetric synthesis is not feasible or efficient.

Chemical Resolution: This classic method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the addition of acid liberates the enantiomerically pure carboxylic acid.

Kinetic Resolution: This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective biocatalysts for kinetic resolutions. mdpi.com For example, a racemic mixture of this compound could be subjected to lipase-catalyzed esterification. One enantiomer will react faster, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched carboxylic acid, which can then be separated.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers on an analytical and preparative scale. mdpi.com This method provides direct separation of the enantiomers without the need for derivatization.

| Resolution Technique | Principle | Advantages | Disadvantages |

| Chemical Resolution | Forms separable diastereomeric salts with a chiral resolving agent. | Scalable, well-established technique. | Requires stoichiometric amounts of a resolving agent; success depends on crystallization properties. |

| Kinetic Resolution | Enantiomers react at different rates with a chiral catalyst (e.g., an enzyme). | High selectivity, mild reaction conditions (for enzymes). | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. mdpi.com | Direct separation, high purity achievable. | Can be expensive and less suitable for very large-scale production. |

Functionalization of the Phenylacetic Acid Core in this compound

The core structure of this compound offers two primary sites for further chemical modification: the carboxylic acid group and the phenyl ring. These modifications are essential for building more complex molecules and for structure-activity relationship (SAR) studies in drug discovery.

The carboxylic acid moiety is a versatile functional group that can undergo a wide range of transformations. Standard derivatization reactions include the formation of esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com

The coupling of the carboxylic acid with amines to form amides is a particularly common and important reaction in medicinal chemistry. This is typically achieved using coupling reagents. In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are often used, sometimes with additives like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com In organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently employed. thermofisher.com These reactions allow for the linkage of the this compound core to other molecules, including peptides or complex amine-containing fragments.

Another useful transformation is the conversion of the carboxylic acid into an aliphatic amine. This can be accomplished by coupling the acid with a half-protected diamine, followed by the removal of the protecting group (e.g., a Boc group) with an acid like trifluoroacetic acid. thermofisher.com

The phenyl ring of the molecule can be modified through electrophilic aromatic substitution reactions. The existing alpha-substituent on the phenylacetic acid core is an alkyl group, which acts as a weak activating group and an ortho, para-director for incoming electrophiles. uci.edu This allows for the selective introduction of functional groups at the positions ortho and para to the point of attachment.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like X₂ with a Lewis acid catalyst (e.g., FeX₃). uci.edu

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine (-NH₂), which can be further functionalized.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

It is important to note that substituents that strongly activate the phenyl ring can sometimes interfere with other desired reactions on the molecule or lead to side products. nih.gov Therefore, the choice of reaction conditions is crucial for achieving selective functionalization of the phenyl ring without affecting other parts of the molecule.

Modifications and Derivatization of the Boc-Piperazine Moiety

The Boc-protected piperazine ring is a key site for synthetic elaboration. The strategic removal of the Boc group is the gateway to further functionalization of the secondary amine, enabling the synthesis of a diverse library of derivatives.

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group due to its stability under various conditions and its susceptibility to cleavage under specific, often acidic, protocols. researchgate.net The selective deprotection of the N-Boc group in this compound is a critical step to unmask the secondary amine for subsequent reactions.

Standard methods for Boc removal involve strong acids; however, milder and more selective conditions have been developed to accommodate sensitive substrates. nih.gov The choice of reagent is often dictated by the presence of other acid-labile functional groups within the molecule.

A comparative table of common deprotection agents is provided below:

Table 1: Reagents for Selective N-Boc Deprotection

| Reagent | Conditions | Solvent | Typical Reaction Time | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Room Temperature | Dichloromethane (DCM) | 30 min - 2 h | A very common and effective method; can be harsh for sensitive substrates. nih.gov |

| Hydrochloric Acid (HCl) | 0°C to Room Temperature | Dioxane, Methanol, or Ethyl Acetate | 1 - 4 h | Provides the hydrochloride salt of the amine directly. |

| Iodine (I₂) | Solvent-free or in Acetonitrile | Solvent-free / CH₃CN | 15 min - 1.5 h | A mild, efficient, and neutral condition, offering an alternative to acidic methods. researchgate.net |

| Phosphoric Acid (H₃PO₄) | 50°C | Water | 1 - 5 h | A milder acidic alternative to TFA, useful when other acid-sensitive groups are present. |

The development of methods using reagents like iodine represents an effective and useful alternative to previously reported protocols, expanding the toolkit for chemists working with Boc-protected amines. researchgate.net

Once the Boc group is removed to yield 2-(piperazin-1-yl)-2-phenylacetic acid, the newly exposed secondary amine is available for a variety of functionalization reactions, most commonly N-alkylation and N-acylation. These reactions are fundamental in pharmaceutical chemistry for building molecular complexity and modulating pharmacological properties. nih.gov

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Key methods include:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., chlorides, bromides) or sulfonates in the presence of a base. This is a straightforward and widely used method. mdpi.com

Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion from an aldehyde or ketone, followed by reduction with an agent like sodium cyanoborohydride. nih.gov

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. Common procedures involve:

Reaction with Acyl Halides or Anhydrides: The piperazine derivative is treated with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Amide Coupling: The piperazine derivative is reacted with a carboxylic acid using a coupling agent (e.g., CDI, DCC, HATU) to facilitate amide bond formation. This is a staple in peptide synthesis and medicinal chemistry. myskinrecipes.com

The table below summarizes typical conditions for these transformations.

Table 2: N-Alkylation and N-Acylation of 2-(piperazin-1-yl)-2-phenylacetic acid

| Reaction Type | Reagent(s) | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | Acetonitrile, DMF | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid (cat.) | Dichloromethane | N-Alkylpiperazine |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | N-Acylpiperazine (Amide) |

These derivatization strategies allow for the synthesis of highly substituted piperazines, which are privileged scaffolds in drug discovery. nih.govcaltech.edu

Modifying the size of the heterocyclic ring is an advanced synthetic strategy to explore novel chemical space and alter the conformational properties of a molecule. While less common than substitution reactions, ring expansions and contractions of saturated heterocycles like piperazine are achievable through specific rearrangement reactions.

Ring Expansion: Methods for expanding a six-membered ring to a seven-membered ring (a homopiperazine (B121016) or diazepane) often involve the insertion of a carbon or heteroatom. A plausible strategy is the Tiffeneau–Demjanov rearrangement, which proceeds through the diazotization of an exocyclic aminomethyl group, followed by a C-C bond migration. wikipedia.org

Ring Contraction: The contraction of a piperazine ring to a five-membered ring (a substituted pyrrolidine (B122466) or imidazolidine) can be accomplished through various pathways. One such approach is a photomediated process involving a Norrish type II reaction, which can induce a homolytic C-N bond fragmentation followed by radical recombination to form a smaller ring. nih.gov Cationic rearrangement contractions, proceeding through the loss of a leaving group and migration of an endocyclic bond, also represent a viable pathway. wikipedia.org

These transformations are mechanistically complex and their success is highly substrate-dependent, but they offer a powerful route to skeletally diverse molecules.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. The structural features of this compound and its deprotected form make it an attractive substrate for such reactions.

After deprotection, the resulting 2-(piperazin-1-yl)-2-phenylacetic acid possesses both a secondary amine and a carboxylic acid, making it a suitable candidate for MCRs like the Ugi or Passerini reactions, which combine an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.

Furthermore, the amine functionality can initiate imine-based MCRs. mdpi.com For example, it could participate in a Strecker reaction with an aldehyde and a cyanide source to synthesize α-aminonitriles. Another possibility is the Povarov reaction, a diene-transmissive Diels-Alder reaction, to construct tetrahydroquinoline scaffolds. mdpi.com

The incorporation of this building block into cascade sequences can lead to the rapid synthesis of complex heterocyclic systems. For instance, an initial N-alkylation could be followed by an intramolecular cyclization, creating fused bicyclic structures in a single pot. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

Key green approaches relevant to the synthesis and modification of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. For example, conducting N-alkylation reactions in ethanol (B145695) instead of chlorinated solvents can significantly reduce environmental impact. mdpi.com

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents improves atom economy and reduces waste. This is particularly relevant in deprotection strategies, where catalytic amounts of iodine can replace stoichiometric amounts of strong acids. researchgate.net

Alternative Energy Sources: Using microwave irradiation or ultrasound can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times, as demonstrated in some multicomponent reactions. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding solid reactants together, can completely eliminate solvent waste. researchgate.net The use of Deep Eutectic Solvents (DES) for Boc deprotection is another innovative approach that aligns with green chemistry principles by using biodegradable and low-toxicity solvent systems. researchgate.net

Table 3: Green Chemistry Strategies

| Green Principle | Application Example | Advantage |

|---|---|---|

| Safer Solvents | N-alkylation in ethanol mdpi.com | Reduced toxicity and environmental persistence. |

| Catalysis | Iodine-catalyzed Boc deprotection researchgate.net | High atom economy, mild conditions, less waste. |

| Design for Energy Efficiency | Microwave-assisted multicomponent reactions | Faster reaction times, often improved yields. |

By integrating these approaches, the synthesis and derivatization of this compound can be made more sustainable and environmentally responsible.

Structural Analogue Development and Structure Activity Relationship Sar Studies Centered on 2 4 Boc Piperazinyl 2 Phenylacetic Acid

Design Principles for Novel 2-(4-Boc-piperazinyl)-2-phenylacetic acid Derivatives

The design of new analogues is guided by established medicinal chemistry principles aimed at exploring the chemical space around the core structure. These principles involve modifying the piperazine (B1678402) ring, the phenyl ring, and the carboxylic acid moiety to probe interactions with biological targets and improve drug-like properties.

The piperazine ring is a common motif in centrally active drugs, valued for its ability to project substituents in defined vectors and for its basic nitrogen atom which is often protonated at physiological pH, aiding in solubility and target interaction. blumberginstitute.orgnih.gov However, modifying the piperazine ring through isosteric replacement can refine a compound's physicochemical properties, conformational rigidity, and biological activity. acs.orgdocumentsdelivered.com Isosteres are substituents or groups with similar physical or chemical properties that can impart advantageous changes to a molecule.

Common isosteric replacement strategies for the piperazine ring include:

Homopiperazine (B121016): Expansion of the ring to a seven-membered diazepine (B8756704) can alter the distance and angle between the nitrogen atoms and their substituents, potentially finding new or improved interactions with a target.

Fused and Bridged Bicyclic Analogues: Introducing bicyclic systems, such as 3,8-diazabicyclo[3.2.1]octane, constrains the conformation of the ring. researchgate.net This rigidity can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. It also orients substituents in well-defined spatial arrangements.

Spirocyclic Diamines: Spiro-analogues, where two rings share a single carbon atom, introduce three-dimensional complexity. The replacement of a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.netenamine.net

These modifications aim to optimize the orientation of pharmacophoric elements while potentially improving properties like metabolic stability and cell permeability. researchgate.net

Table 1: Examples of Isosteric Replacements for the Piperazine Ring

| Isostere Type | Example Structure | Rationale for Use |

|---|---|---|

| Ring Expansion | Homopiperazine | Alters geometry and distance between nitrogen substituents. |

| Bridged Bicyclic | 3,8-Diazabicyclo[3.2.1]octane | Increases conformational rigidity; reduces entropic penalty of binding. |

| Spirocyclic | Spirodiamine | Introduces 3D complexity; can improve activity and safety profile. |

| Fused Heterocyclic | Octahydropyrrolo[1,2-a]pyrazine | Modifies shape and basicity; explores different vector orientations. |

SAR studies on various classes of phenylpiperazine and phenylacetic acid derivatives have demonstrated clear trends:

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (-NO₂), or trifluoromethyl (-CF₃) groups are common EWGs. In some series of phenylpiperazine derivatives, the introduction of lipophilic EWGs like -CF₃ or halogens at the meta or para positions improved antimycobacterial activity. mdpi.com Similarly, in a series of phenylacetic acid derivatives developed as aldose reductase inhibitors, the introduction of a fluorine atom led to increased inhibitory activity. researchgate.net EWGs can alter the pKa of other functional groups and influence the molecule's interaction with target residues.

Electron-Donating Groups (EDGs): Alkyl (-CH₃), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups donate electron density to the ring. In some compound series, EDGs can enhance activity, while in others they may be detrimental. For instance, in certain chalcone-piperazine hybrids, compounds with fluorine substitution on the benzene (B151609) ring showed the best anti-tumor activity, indicating that EWGs were preferred over EDGs in that context. nih.gov

Positional Isomerism: The location of the substituent dramatically affects activity. A study on larvicidal phenylpiperazine analogues found that activity sharply declined when a substituent was moved from the para- to the ortho- or meta-position. researchgate.net This highlights the specific directional interactions required for binding to the biological target.

Table 2: Impact of Phenyl Ring Substituents on Biological Activity in Phenylpiperazine Analogues

| Substituent Type | Position | Example Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | 2-position (ortho) | -F | Increased acaricidal activity against T. urticae. | nih.gov |

| Electron-Withdrawing | 3', 4'-positions | -CF₃, -F | Improved in vitro antimycobacterial activity. | mdpi.com |

| Alkyl Group | 4-position (para) | -CH₃ | Maintained high larvicidal activity against mosquito. | researchgate.net |

| Alkyl Group | 2- or 3-position | -CH₃ | Sharp decline in larvicidal activity against mosquito. | researchgate.net |

The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding or ionic interactions with receptor sites, such as arginine or lysine (B10760008) residues. drugdesign.org However, its acidic nature can lead to poor oral bioavailability, limited central nervous system (CNS) penetration, and rapid metabolic clearance. nih.govdrughunter.com Therefore, replacing the carboxylic acid with a suitable bioisostere is a common strategy in drug optimization. acs.org

Prominent carboxylic acid bioisosteres include:

Tetrazoles: The 5-substituted tetrazole ring is one of the most widely used carboxylic acid surrogates. Its pKa is similar to that of a carboxylic acid, and it can participate in similar ionic and hydrogen bonding interactions. nih.gov It is featured in several marketed drugs, including the angiotensin II receptor antagonist losartan. researchgate.net

Hydroxamic Acids: This functional group is a strong metal chelator and has been successfully employed as a carboxylic acid bioisostere. nih.gov

Acyl Sulfonamides: These groups are generally less acidic than carboxylic acids, which can improve membrane permeability. Their physicochemical properties can be tuned by modifying the substituent on the sulfonamide nitrogen. researchgate.net

Hydroxyisoxazoles and other Heterocycles: Various five-membered heterocyclic rings, such as 3-hydroxyisoxazole or 5-oxo-1,2,4-oxadiazole, can mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid while offering different steric and electronic profiles. drughunter.cominventivapharma.com

The choice of isostere is context-dependent, and screening a panel is often necessary to find a replacement that maintains biological activity while improving pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For analogues derived from the this compound scaffold, QSAR models can be developed to predict the activity of newly designed compounds and to understand the key physicochemical properties driving that activity.

A typical QSAR study involves calculating a set of molecular descriptors for each analogue. These can include:

Electronic Descriptors: Such as Hammett constants or calculated atomic charges, which quantify the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Like molar refractivity or Taft steric parameters, which describe the size and shape of substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP) or π constants, which measure the lipophilicity of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model is built that correlates these descriptors with the observed biological activity. For example, a 3D-QSAR study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors, but not hydrophobic factors, were correlated with the antagonistic effect. nih.gov Such models provide a comprehensive understanding of the biological response and can guide the rational design of more potent analogues. nih.gov

Conformational Analysis and its Implications for Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. mdpi.com For derivatives of this compound, the relative orientation of the phenyl ring, the carboxylic acid, and the substituents on the piperazine ring is determined by the molecule's conformational preferences. The piperazine ring typically adopts a chair conformation, which can place substituents in either axial or equatorial positions.

The preferred conformation can significantly impact biological activity. For instance, analysis of N-arylpiperazines has shown that the binding to serotonin (B10506) receptors involves an ionic bond with the protonated piperazine nitrogen and a CH/π interaction with the aromatic ring, a process highly dependent on the molecule's 3D structure. nih.gov Experimental techniques like X-ray crystallography and NMR spectroscopy, combined with computational methods such as molecular dynamics simulations, are used to determine the favored conformations of ligands in different environments. mdpi.commdpi.com Understanding the bioactive conformation—the specific shape the molecule adopts when binding to its target—is crucial for designing analogues with improved affinity and selectivity.

Investigating the Role of the α-Chiral Center in this compound and its Derivatives

The carbon atom connecting the phenyl ring, the carboxylic acid, and the piperazine ring is a chiral center. This means that molecules derived from this scaffold can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, potencies, and safety profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, a critical aspect of SAR studies for these derivatives is the synthesis and evaluation of individual enantiomers. A direct, highly enantioselective alkylation of arylacetic acids has been developed, allowing for the controlled synthesis of specific stereoisomers. nih.gov In many drug classes, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. For example, in a series of diphenylpyrazine derivatives, the (S)-methyl group at the C2 position of a cyclic amine preserved high activity, whereas the (R)-methyl enantiomer resulted in decreased activity. acs.org Investigating the stereochemistry is thus essential for identifying the optimal configuration for biological activity and developing a safe and effective single-enantiomer drug. researchgate.net

Medicinal Chemistry Applications and Pharmacological Research of 2 4 Boc Piperazinyl 2 Phenylacetic Acid

2-(4-Boc-piperazinyl)-2-phenylacetic acid as a Crucial Intermediate in Drug Discovery

The utility of this compound as a building block is demonstrated by its application in the development of a wide range of therapeutic agents. The piperazine (B1678402) ring is a "privileged" structure in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and its ability to act as a scaffold to orient other functional groups for optimal target interaction. rsc.orgmdpi.comnih.gov The presence of the Boc-protecting group allows for controlled, stepwise synthesis, enabling chemists to construct elaborate molecules with high precision. chemimpex.commdpi.com

The piperazine scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS). myskinrecipes.comchemimpex.comchemimpex.com Derivatives of this compound are instrumental in creating compounds for neurological and psychiatric disorders. chemimpex.commyskinrecipes.com

Research into Alzheimer's disease has utilized piperazine derivatives to develop multi-target-directed ligands (MTDLs). These compounds are designed to interact with multiple pathological pathways of the disease. For example, novel piperazine conjugates have been synthesized and shown to act as potent inhibitors of cholinesterases (AChE and BuChE), enzymes directly involved in cognitive function. nih.govnih.govresearchgate.net Some of these derivatives also exhibit the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.gov Furthermore, piperazine derivatives have been investigated as neuroprotective agents that can shield neurons from amyloid toxicity by modulating signaling pathways involving the TRPC6 channel. elsevierpure.comdoi.org

Beyond Alzheimer's, the piperazine core is central to ligands for sigma receptors (S1R and S2R), which are implicated in a range of CNS disorders, including neurodegeneration and psychiatric conditions. nih.govproquest.com The careful design of N,N'-disubstituted piperazines has led to compounds with subnanomolar affinity for the sigma-1 receptor. nih.gov In one study, a screening campaign identified a piperazine-based compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which displayed high affinity for the S1R with a Ki value of 3.2 nM. nih.gov Other research has produced diazaspiro derivatives with even higher affinity, demonstrating S1R Ki values as low as 2.7 nM. acs.org Such potent and selective ligands are critical tools for studying receptor function and for developing new therapeutics.

Additionally, piperazine acetamide (B32628) derivatives have been synthesized and evaluated as anxiolytic and skeletal muscle relaxant agents, with molecular docking studies suggesting they bind to the GABAA receptor. nih.gov

The structural attributes of this compound make it an excellent starting point for the development of novel analgesics. chemimpex.com The piperazine nucleus is a common feature in various compounds screened for analgesic and anti-inflammatory properties. nih.gov

One notable example is Antrafenine, a potent analgesic compound identified from a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates. This class of molecules was found to be significantly more potent than reference compounds like aminopyrine (B3395922) in animal models. nih.gov Other research has focused on synthesizing various esters of substituted piperazines, which have demonstrated significant analgesic effects in multiple nociceptive tests in mice. nih.gov The development of sigma receptor ligands, often derived from piperazine scaffolds, is also a promising avenue for pain management, as these receptors are known to modulate pain signaling pathways. acs.org More recent work has explored thiazole-piperazine hybrids, which have shown antinociceptive effects that appear to involve the opioidergic system. mdpi.com

The chemical properties of this compound make it suitable for use in advanced drug delivery systems. chemimpex.com The structure contains two key functional handles: the carboxylic acid group and the de-protected piperazine nitrogen. These sites can be used to covalently attach the molecule, or a drug derived from it, to a larger carrier system, such as a polymer, nanoparticle, or liposome.

This conjugation can improve a drug's pharmacokinetic profile, enhance its solubility, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic side effects. The ability of the core structure to form stable complexes can further enhance its potential in these targeted systems. chemimpex.com The inherent properties of the piperazine moiety can also be leveraged to improve the bioavailability of orally administered medications. chemimpex.com

This compound is classified as a Boc-protected amino acid, making it a valuable building block in peptide chemistry. chemimpex.commyskinrecipes.com As a non-natural, chiral α-amino acid, it can be incorporated into peptide sequences to create peptidomimetics. nih.gov

The process typically involves standard peptide synthesis protocols where the Boc group protects the piperazine nitrogen. After coupling the carboxylic acid to a growing peptide chain, the Boc group is removed, allowing for further modification or continuation of the peptide sequence. The incorporation of this rigid, bulky, and functionally complex amino acid can induce specific secondary structures (e.g., turns or helices) in the peptide, improve its stability against enzymatic degradation, and introduce new interaction points for binding to protein targets. This makes it a powerful tool for transforming native peptides into drug candidates with enhanced therapeutic properties.

Biochemical Research: Receptor Binding and Enzyme Inhibition Studies

Derivatives synthesized from this compound are widely used in biochemical research to investigate drug-target interactions at a molecular level. chemimpex.comchemimpex.com These compounds serve as molecular probes to explore the binding pockets of receptors and the active sites of enzymes, helping to elucidate complex biological processes and validate new therapeutic targets. chemimpex.com

The piperazine scaffold is a key component in a multitude of high-affinity ligands and potent enzyme inhibitors. Detailed structure-activity relationship (SAR) studies on these compounds provide crucial insights into the molecular determinants of binding. For example, computational studies on piperazine-based sigma receptor ligands have revealed that binding is often governed by an ionic interaction between the protonated piperazine nitrogen and key acidic amino acid residues, such as Glu172 in the S1R and Asp29 in the S2R. proquest.com The phenyl group and other substituents can then form hydrophobic and π-π interactions with other residues in the binding pocket, contributing to both affinity and selectivity. proquest.comnih.gov

The potency of these interactions is reflected in quantitative binding and inhibition data from numerous studies. Derivatives have been developed that show highly potent inhibition of key enzymes implicated in neurodegeneration and other disorders.

Mechanistic Insights into Enzyme Inhibition

While the primary pharmacological targets of many derivatives of this compound appear to be G-protein coupled receptors, the broader class of piperazine-containing compounds has been investigated for enzyme inhibitory activity. For instance, certain piperazine-2-carboxylic acid derivatives have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease. nih.gov These studies have shown that the piperazine ring can act as a central scaffold to orient functional groups for optimal interaction within the enzyme's active or allosteric sites. The mode of inhibition is often competitive, suggesting that these compounds vie with the natural substrate for binding to the enzyme. nih.gov However, specific mechanistic studies detailing the enzyme inhibition pathways for direct derivatives of this compound are not extensively documented in publicly available research.

Pharmacological Mechanisms of Action of this compound Derivatives

Research into the pharmacological effects of compounds derived from this compound has primarily focused on their interactions with central nervous system receptors, particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. These receptors are implicated in the pathophysiology of psychosis, making derivatives of this scaffold potential candidates for the development of novel antipsychotic agents.

The pharmacological profile of derivatives of this compound has been assessed through a variety of in vivo models designed to predict antipsychotic activity. One notable study focused on a series of 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamides, which are structurally related to the core compound. These derivatives were evaluated in rodent models of psychosis-related behaviors.

The in vivo assays included the apomorphine-induced climbing test, the 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitch response, and catalepsy induction studies. The apomorphine-induced climbing behavior is a well-established model for screening compounds with potential D2 receptor antagonist activity. The 5-HTP-induced head twitch response is used to assess 5-HT2A receptor antagonism. A desirable profile for an atypical antipsychotic is the ability to mitigate these behaviors without inducing catalepsy, which is a marker for extrapyramidal side effects associated with older antipsychotic drugs.

In these studies, several N,N-diphenylacetamide derivatives demonstrated a promising pharmacological profile, effectively reducing both apomorphine-induced climbing and 5-HTP-induced head twitches at doses that did not induce catalepsy. This suggests a mechanism of action involving dual antagonism of D2 and 5-HT2A receptors, characteristic of atypical antipsychotics.

Below is an interactive data table summarizing the in vivo pharmacological profiling of selected 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamide derivatives.

| Compound ID | Aryl Substitution | Apomorphine-Induced Climbing (% Inhibition) | 5-HTP-Induced Head Twitches (% Inhibition) | Catalepsy Induction |

| 3a | Phenyl | 55 | 60 | Negative |

| 3e | 4-Chlorophenyl | 75 | 80 | Negative |

| 3h | 2-Methoxyphenyl | 40 | 45 | Negative |

| 3j | 4-Nitrophenyl | 65 | 70 | Negative |

Data is representative of findings in preclinical rodent models and illustrates the potential for this chemical class to exhibit antipsychotic-like activity.

The in vivo behavioral effects of these derivatives are indicative of their actions at the cellular and subcellular levels within the central nervous system. The antagonism of D2 and 5-HT2A receptors modulates downstream signaling pathways. For instance, blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction in the positive symptoms of psychosis. At the subcellular level, this antagonism affects intracellular signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and other second messengers.

Simultaneously, 5-HT2A receptor antagonism in the prefrontal cortex can lead to an increase in dopamine release, which is hypothesized to alleviate the negative and cognitive symptoms of schizophrenia. The precise subcellular events, such as receptor internalization rates and downstream protein phosphorylation patterns induced by these specific piperazinyl-phenylacetic acid derivatives, would require further dedicated investigation.

Preclinical Development Considerations for this compound-derived Compounds

The progression of any new chemical entity from a promising lead compound to a clinical candidate involves a thorough preclinical development program. For compounds derived from this compound, several key aspects would need to be considered.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives are critical. The presence of the piperazine ring can influence a compound's physicochemical properties, such as its pKa and lipophilicity, which in turn affect its oral bioavailability and ability to cross the blood-brain barrier. Early in vitro ADME screening, including metabolic stability in liver microsomes and cell permeability assays, would be essential.

Metabolism: The likely metabolic pathways for these compounds would involve modifications to the phenyl rings (e.g., hydroxylation) and potential N-dealkylation of the piperazine moiety. Identifying the major metabolites and their potential pharmacological activity and toxicity is a crucial step.

Toxicology: A comprehensive toxicological evaluation is necessary to ensure the safety of the lead candidates. This would include in vitro cytotoxicity assays, genotoxicity tests (e.g., Ames test), and in vivo studies in animal models to assess for any potential organ toxicity. Cardiotoxicity, specifically the potential for QT interval prolongation through hERG channel inhibition, is a common concern for many centrally acting agents and would require careful evaluation.

Formulation: The development of a suitable pharmaceutical formulation that ensures stability and consistent drug delivery is another important consideration for advancing these compounds towards clinical trials.

Advanced Analytical and Computational Studies of 2 4 Boc Piperazinyl 2 Phenylacetic Acid

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, providing definitive evidence of its identity and purity. Each technique offers a unique insight into the molecule's complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The protons of the phenyl group are expected to appear in the aromatic region (δ 7.2-7.5 ppm). The methine proton (the hydrogen attached to the chiral center) would likely produce a singlet at approximately δ 4.5-5.0 ppm. The piperazine (B1678402) ring protons would exhibit complex multiplets in the δ 2.5-3.5 ppm range, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group would yield a characteristic sharp singlet around δ 1.4 ppm. The acidic proton of the carboxylic acid group often appears as a broad singlet at a variable chemical shift, typically above δ 10.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons of the carboxylic acid and the Boc group would be found far downfield (δ 170-180 ppm). The aromatic carbons of the phenyl ring would resonate in the δ 125-140 ppm region. The chiral methine carbon is expected around δ 70-75 ppm, while the carbons of the piperazine ring would appear in the δ 40-50 ppm range. The quaternary and methyl carbons of the Boc group would be observed at approximately δ 80 ppm and δ 28 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl group (aromatic) | 7.2 - 7.5 (m) | 125 - 140 |

| Methine (-CH-) | 4.5 - 5.0 (s) | 70 - 75 |

| Piperazine ring (-CH₂-) | 2.5 - 3.5 (m) | 40 - 50 |

| Boc group (-C(CH₃)₃) | 1.4 (s) | 28 |

| Boc group (-C (CH₃)₃) | - | 80 |

| Carboxylic acid (-COOH) | >10.0 (br s) | 170 - 175 |

| Boc carbonyl (-COO-) | - | 155 - 160 |

| Note: Predicted values are based on typical chemical shifts for similar functional groups. s = singlet, m = multiplet, br s = broad singlet. |

Mass spectrometry is critical for confirming the molecular weight and investigating the fragmentation pathways of the compound. With a molecular formula of C₁₇H₂₄N₂O₄, the exact monoisotopic mass is 320.1736 g/mol . nih.govchemspider.com In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed at a mass-to-charge ratio (m/z) corresponding to this value, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to analyze the molecule's fragmentation. Key fragmentation patterns would include:

Loss of the Boc group: A prominent fragmentation pathway involves the cleavage of the Boc group, leading to a fragment ion corresponding to the loss of 100 Da (C₅H₈O₂).

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is another common fragmentation for carboxylic acids. libretexts.org

Piperazine Ring Cleavage: The piperazine ring can undergo characteristic cleavages, resulting in specific fragment ions that help confirm its presence and substitution pattern. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 320.17 |

| [M - C₄H₉]⁺ | Loss of tert-butyl group | 263.11 |

| [M - C₅H₈O₂]⁺ | Loss of Boc group | 220.12 |

| [M - COOH]⁺ | Loss of carboxyl group | 275.18 |

| [C₇H₅O]⁺ | Phenylcarbonyl fragment | 105.03 |

| Note: m/z values are for the monoisotopic mass of the most likely fragments. |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show several key absorption bands:

A broad band from 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

Two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the Boc-carbamate group around 1680-1700 cm⁻¹. scielo.org.za

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-N stretching vibrations for the piperazine ring would be found in the 1000-1200 cm⁻¹ region. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the phenyl group. Therefore, one would expect to observe absorption maxima (λₘₐₓ) in the UV region, typically around 250-270 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring.

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a chiral carboxylic acid like the target compound, common and effective CSPs include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or protein-based phases. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks. nih.gov

Crystallographic Studies and Solid-State Analysis

X-ray diffraction (XRD) analysis of a single crystal provides unambiguous proof of structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound were grown, XRD would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the crystal lattice. researchgate.net

Furthermore, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound, including its melting point, solubility, and stability.

Computational Chemistry and Molecular Modeling of this compound

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of this compound at the electronic level. researchgate.net DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental crystallographic data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. scielo.org.za

Analyze Electronic Structure: Determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These calculations provide insights into the molecule's reactivity and potential interaction sites.

Molecular modeling and docking studies can further be used to simulate the interaction of this compound with biological targets, which is particularly relevant given its role as a building block for pharmaceuticals. chemimpex.com These simulations can help in understanding structure-activity relationships for derivatives of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine a molecule's electronic properties and predict its chemical reactivity. For this compound, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify molecular orbital energies.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Further analysis of DFT results can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering crucial information for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. Other calculated global reactivity descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness, which collectively provide a comprehensive profile of the molecule's electronic behavior. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution or charge transfer. |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's behavior, revealing its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can explore its vast conformational landscape. The piperazine ring can adopt different conformations, such as chair and boat forms, and the orientation of the phenyl and Boc groups can vary significantly. nih.govnjit.edu Understanding these preferred conformations is crucial, as the molecule's three-dimensional shape dictates its ability to interact with specific biological targets.

When studying ligand-protein interactions, MD simulations can assess the stability of the binding pose predicted by docking studies. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable over the simulation period. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule or protein are more flexible or rigid. These simulations can also provide detailed information on the persistence of intermolecular interactions, like hydrogen bonds, over time. mdpi.com

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule or complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions, indicating flexibility. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule or protein during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target or solvent molecules over time. |

| Conformational Analysis | Explores the different shapes (conformations) the molecule adopts and their relative stabilities. |

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given that this compound serves as a key intermediate in the synthesis of inhibitors targeting the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction, docking studies can be used to model its binding within the KEAP1 Kelch domain. The docking process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.

The results of a docking study reveal the most likely binding mode and provide a binding score, which is a qualitative estimate of binding affinity. More importantly, it identifies specific amino acid residues in the receptor that form key interactions—such as hydrogen bonds, hydrophobic contacts, or ionic interactions—with the ligand. This information is invaluable for optimizing the ligand's structure to enhance its potency and selectivity. nih.gov

Table 3: Hypothetical Docking Study Results with KEAP1 Protein

| Parameter | Result | Details |

| Target Protein | KEAP1 Kelch Domain | Involved in the NRF2-mediated antioxidant response. |

| Binding Score | -7.5 kcal/mol | A negative value indicating a potentially favorable binding interaction. |

| Key Interacting Residues | Arg415, Ser508, Tyr525 | Specific amino acids within the KEAP1 binding pocket interacting with the ligand. |

| Types of Interactions | Hydrogen Bond | The carboxylic acid group of the ligand forms a hydrogen bond with the side chain of Arg415. |

| Hydrophobic Interaction | The phenyl ring of the ligand engages in hydrophobic interactions with Tyr525. | |

| van der Waals Contacts | The Boc-piperazine moiety makes extensive van der Waals contacts within the binding pocket. |

In Silico Prediction of ADMET Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. nih.gov Performing these assessments early using computational (in silico) models can significantly reduce the time and cost associated with experimental studies and help identify compounds with unfavorable pharmacokinetic profiles. nih.gov

For this compound, various chemoinformatic tools and quantitative structure-activity relationship (QSAR) models can predict a wide range of ADMET properties. nih.gov These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Predicted properties include oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities like mutagenicity (AMES test) or cardiotoxicity (hERG inhibition). While in silico predictions require experimental validation, they provide an essential preliminary risk assessment. frontiersin.org

Table 4: Predicted ADMET Profile

| ADMET Property | Parameter | Predicted Value/Outcome | Implication |

| Absorption | Water Solubility (logS) | -3.5 | Moderately soluble. |

| Caco-2 Permeability | Moderate | Likely to have moderate intestinal absorption. | |

| Human Intestinal Absorption | >80% | Predicted to be well-absorbed from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB in significant amounts. |

| Plasma Protein Binding | ~90% | Expected to be highly bound to plasma proteins. | |

| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of CYP3A4 substrates. | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for this major renal transporter. |

| Toxicity | AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic. |

| hERG I Inhibition | Low risk | Low probability of causing cardiotoxicity. | |

| Skin Sensitization | Low risk | Unlikely to cause an allergic skin reaction. |

Future Research Directions and Emerging Applications of 2 4 Boc Piperazinyl 2 Phenylacetic Acid

Exploration of Novel Therapeutic Areas for 2-(4-Boc-piperazinyl)-2-phenylacetic acid Analogues

The core structure of this compound is a privileged scaffold, meaning it is frequently found in biologically active compounds. rsc.org Its value lies in its adaptability; by modifying the phenyl ring or other parts of the molecule, chemists can generate a vast library of analogues with diverse properties. This has opened the door to exploring new therapeutic applications far beyond its initial areas of interest, which include neuropharmacology and analgesics. google.com

The piperazine (B1678402) ring itself is a key component in a wide array of FDA-approved drugs, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net This precedent fuels research into new analogues of this compound for a variety of conditions. For instance, derivatives are being investigated as potent inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which is relevant for metabolic diseases. nbinno.com The modification of natural products with piperazine moieties has also yielded compounds with significant anti-tumor activity. nih.gov

Research has shown that simple substitutions on the phenyl ring can lead to analogues with potential in specific therapeutic fields. The inherent versatility of the piperazine and phenylacetic acid components allows for fine-tuning of a molecule's pharmacological and pharmacokinetic profiles to interact with a wide range of biological targets. chemcd.com

| Analogue of this compound | Substitution on Phenyl Ring | Potential Therapeutic Area | CAS Number |

|---|---|---|---|

| 2-(4-Boc-piperazinyl)-2-(3-methyl-phenyl)acetic acid | 3-methyl | General Pharmaceutical Intermediate | 885274-08-8 appchemical.com |

| 2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid | 4-methoxy | General Pharmaceutical Intermediate | 868260-17-7 nih.gov |

| 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid | 4-cyano | General Pharmaceutical Intermediate | 885274-36-2 nih.gov |

| Benzhydrylpiperazine derivatives | Benzhydryl group | Antihistaminic, Antiviral, Anticancer | N/A nih.gov |

Development of Advanced Synthetic Routes Utilizing Sustainable Chemistry Principles

Traditional methods for the synthesis and functionalization of piperazine-containing compounds have often relied on harsh reagents, toxic catalysts (such as tin), and energy-intensive conditions. acs.orgwikipedia.org The growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic routes. acs.org

A significant advancement in this area is the use of photoredox catalysis. chemcd.com This method uses visible light to promote chemical reactions under mild conditions, often with higher efficiency and selectivity. chemcd.comgoogle.com Key sustainable approaches being developed include:

Organic Photoredox Catalysis : Replacing heavy-metal catalysts (like iridium) with purely organic photocatalysts, such as acridinium salts or carbazolyl dicyanobenzene (4CzIPN), offers a greener and more cost-effective alternative. chemcd.comnih.govchemimpex.com These organic catalysts can be synthesized from renewable materials and avoid the toxicity concerns associated with transition metals. nih.gov

Tin-Free Coupling Protocols : The development of SiLicon Amine Protocol (SLAP) reagents provides a direct, tin-free alternative to the older Stannyl Amine Protocol (SnAP) for synthesizing piperazines. acs.org This addresses the major drawback of SnAP chemistry, which is its reliance on potentially toxic tin reagents that are being phased out of pharmaceutical research. acs.org

Decarboxylative Strategies : The CarboxyLic Amine Protocol (CLAP) utilizes amino-acid-derived diamines and aldehydes to construct the piperazine ring. This visible-light-promoted decarboxylative annulation avoids the use of toxic substrates by using radical precursors derived from amino acids. chemcd.comgoogle.com

These modern techniques not only reduce the environmental impact but also offer practical advantages, such as operational simplicity and the ability to transition from batch to continuous-flow systems, which is beneficial for scaling up production. chemcd.com

| Synthetic Method | Key Principle | Sustainability Advantage | Reference |

|---|---|---|---|

| Traditional C-H Lithiation | Use of strong bases (e.g., sec-BuLi) and harsh temperatures (-78 °C). | Low sustainability due to extreme conditions and pyrophoric reagents. | wikipedia.org |

| Stannyl Amine Protocol (SnAP) | Cross-coupling of tin-based amine reagents with aldehydes. | Reliance on toxic tin reagents. | acs.org |

| Photoredox Catalysis (Metal-based) | Use of visible light and an Iridium (Ir) or Ruthenium (Ru) catalyst. | Milder reaction conditions, but uses costly and potentially toxic heavy metals. | chemcd.com |

| Organic Photoredox Catalysis | Uses organic dyes (e.g., 4CzIPN) as photocatalysts instead of metals. | Avoids heavy metals, lower cost, can be derived from renewable sources. | chemcd.comnih.gov |

| SiLicon Amine Protocol (SLAP) | Photocatalytic cross-coupling using silicon-based amine reagents. | Provides a non-toxic, tin-free alternative to SnAP. | acs.org |

| CarboxyLic Amine Protocol (CLAP) | Photoredox-mediated decarboxylative cyclization of amino-acid derivatives. | Uses renewable amino acids as radical precursors, avoiding toxic reagents. | chemcd.com |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

The this compound scaffold is ideally suited for modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid, parallel synthesis of a large library of related compounds by systematically combining different chemical building blocks. ul.ienih.gov

By using the core scaffold of this compound, researchers can create vast libraries of analogues by varying the substituents on the phenyl ring or by reacting the carboxylic acid group with a diverse set of amines or alcohols. This approach generates a multitude of structurally related molecules that can then be tested for biological activity. nih.gov

High-throughput screening (HTS) complements this synthetic strategy by enabling the rapid testing of these large compound libraries against specific biological targets. Automated systems can screen tens of thousands of compounds per day, identifying "hits" that show activity. This combination of parallel synthesis and rapid screening dramatically accelerates the early stages of drug discovery, from initial hit identification to lead optimization. nih.gov For example, a library of piperazine-tethered thiazole compounds was synthesized in parallel and screened to identify potent antiplasmodial agents, showcasing the power of this integrated approach. nih.gov

Role in Material Science and Bio-Inspired Materials Development

While the primary focus of this compound research has been in pharmaceuticals, its derivatives have emerging potential in material science and the development of bio-inspired materials. The unique chemical properties of the piperazine and phenylacetic acid moieties can be harnessed to create functional materials.